molecular formula C10H16N2O3Se B196105 Selenobiotin CAS No. 57956-29-3

Selenobiotin

Cat. No. B196105
CAS RN: 57956-29-3
M. Wt: 291.22 g/mol
InChI Key: HVUDXAKXEONARI-ZKWXMUAHSA-N
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Description

Selenobiotin is a compound with the molecular formula C10H16N2O3Se . It is a variant of biotin where a selenium atom is incorporated into the structure . It is known to have a molecular weight of 291.22 g/mol .


Synthesis Analysis

Selenoproteins, which include this compound, are synthesized in cells through a unique mechanism that involves specific enzymes and factors. This process directly depends on selenium intake . The RNA of transported selenocysteine (tRNA [Ser]Sec) combines with serine and is acylated to form Ser-tRNA [Ser]Sec .


Molecular Structure Analysis

This compound contains a total of 33 bonds, including 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, and 1 hydroxyl group .


Chemical Reactions Analysis

Selenoproteins, including this compound, act as antioxidant warriors for various biological processes such as thyroid regulation, male fertility enhancement, and anti-inflammatory actions . They also participate indirectly in the mechanism of wound healing as oxidative stress reducers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.22 g/mol . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts. It also has 5 rotatable bonds .

Scientific Research Applications

Growth Factor and Enzyme Activity

Selenobiotin demonstrates significant biological properties, particularly as an effective growth factor. It supports the growth of biotin-requiring microorganisms as efficiently as biotin. This compound gets incorporated into carboxylases, leading to the formation of active “selenocarboxylases.” For instance, with E. coli, the activity of selenoacetyl CoA carboxylase closely mirrors that of the standard enzyme, underlining the functional similarity between biotin and this compound in these processes (Piffeteau, Gaudry, & Marquet, 1976).

Biosynthesis and Binding Properties

This compound's binding properties have been explored, particularly its ability to bind to avidin, similar to sulfur biotin. This characteristic was crucial in identifying biologically synthesized this compound as an excretion product of certain microorganisms. The identification process involved specific binding to avidin, release from the complex by proteolytic treatment, and chromatographic behavior analysis, which provided the first evidence of biological synthesis of a heterocyclic ring containing selenium in place of sulfur (Lindblow-Kull, Kull, & Shrift, 1980).

Implications in Agricultural and Environmental Applications

Selenium, the key component of this compound, has been shown to have significant implications in agriculture and environmental safety. For example, selenium supplementation in plants under stress conditions like heavy metal toxicity has demonstrated positive effects on plant growth and metabolism. Studies reveal that selenium can modulate carbohydrate and nitrogen metabolism in plants, potentially providing a powerful tool for promoting plant growth under soil toxicity conditions (Shahid et al., 2019).

Role in Male Reproductive Function

Selenium, a component of this compound, plays a vital role in male reproductive functions. Research shows that selenium is essential for spermatogenesis and male fertility, possibly due to its role in modulating antioxidant defense mechanisms and other essential biological pathways (Qazi et al., 2019).

Selenium in Medicine and Drug Delivery

The pleiotropic effects of selenium, a key constituent of this compound, are evident in therapy and drug delivery. Selenium-based nanomedicines are being researched for their potential in treating diseases like tumors and diabetes, highlighting the diverse applications of selenium in medical science (Guan, Yan, Li, & Zhang, 2018).

Structural Analysis and Crystallography

This compound has been a subject of interest in crystallography, particularly in the context of selenium single-wavelength anomalous diffraction (Se-SAD). Research involving selenobiotinyl-streptavidin co-crystal datasets provides insights into selenium's role in structural analysis and its applications in elucidating atomic structures (Yoon et al., 2017).

Mechanism of Action

Target of Action:

Selenobiotin is a novel compound that has garnered attention due to its potential therapeutic applications. One of its primary targets is the biotin receptor (BR) . Biotin receptors are proteins involved in cellular processes, including cell growth, metabolism, and gene expression. This compound specifically interacts with these receptors, which play a crucial role in its mode of action .

Future Directions

The regulation of selenoproteins in response to a variety of pathophysiological conditions and cellular stressors, including selenium levels, oxidative stress, replicative senescence, or cancer, awaits further detailed investigation . The sequence of events leading Sec-tRNA ([Ser]Sec) delivery to ribosomal A site also awaits further analysis .

Biochemical Analysis

Biochemical Properties

Selenobiotin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Selenoproteins, which contain one or several selenocysteine residues, are synthesized in the cells via a unique mechanism that involves specific enzymes and factors and directly depends on selenium intake . This compound, being a selenoprotein, is expected to follow similar biochemical pathways.

Cellular Effects

Many selenoproteins have prominent antioxidant properties and can eliminate reactive oxygen species (ROS) formed as byproducts of molecular oxygen reactions in the process of oxidative phosphorylation in the cells . As a selenoprotein, this compound may share these properties.

Molecular Mechanism

It is known that selenoproteins are synthesized in the cells via a unique mechanism that involves specific enzymes and factors and directly depends on selenium intake . This compound, being a selenoprotein, is expected to follow similar molecular mechanisms.

Temporal Effects in Laboratory Settings

A study on selenobiotinyl-streptavidin co-crystal datasets recorded for selenium single-wavelength anomalous diffraction (Se-SAD) structure determination provides some insights .

Dosage Effects in Animal Models

Animal models have played a critical role in exploring and describing disease pathophysiology, identifying targets, and surveying new therapeutic agents and in vivo treatments .

Metabolic Pathways

This compound is likely involved in the metabolic pathways of selenoproteins. Selenoproteins have a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis .

Transport and Distribution

Selenoprotein P (Sepp) is known to transport selenium to target tissues . Hepatocytes convert nutritional selenocompounds into Sepp for transport and distribution . As a selenoprotein, this compound might be transported and distributed in a similar manner.

Subcellular Localization

Prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing . As a protein, this compound’s subcellular localization could be predicted using similar methods.

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUDXAKXEONARI-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973528
Record name 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57956-29-3
Record name Selenobiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057956293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary evidence suggesting selenobiotin can be biologically synthesized?

A1: Research indicates that this compound, the selenium analog of biotin, can be produced enzymatically. A study successfully demonstrated the production of this compound by depleting the iron-sulfur cluster from Escherichia coli biotin synthase and reconstituting it with iron and selenium. [] This modified enzyme, containing a [2Fe-2Se]2+ cluster, catalyzed the insertion of selenium into dethiobiotin, forming this compound. This finding provides strong evidence for the potential of biological this compound biosynthesis. []

Q2: How does the activity of the [2Fe-2Se]2+ biotin synthase compare to the native enzyme?

A2: While the [2Fe-2Se]2+ biotin synthase can produce this compound, its activity is lower compared to the native [2Fe-2S]2+ enzyme utilizing sulfur. [] Interestingly, when the [2Fe-2Se]2+ enzyme is assayed with Na2S, leading to a [4Fe-4S]2+ cluster, the activity improves, and a mixture of biotin and this compound is produced. [] This suggests a degree of chalcogen exchange within the cluster during the reaction, further highlighting the complexity of the catalytic mechanism.

Q3: What structural insights do we have regarding this compound and its interactions?

A3: While a full structural characterization is still pending, there's information about this compound's interaction with streptavidin, a protein known for its high affinity towards biotin. Research mentions an "SFX structure of corestreptavidin-selenobiotin complex". [] This suggests that, similar to biotin, this compound can also bind to streptavidin, possibly through a similar mechanism. Further research is needed to elucidate the specifics of this interaction and its potential implications.

Q4: Are there synthetic routes available for producing this compound?

A5: Yes, a total synthesis of this compound has been achieved. [] Additionally, a separate study focuses on the "SYNTHESIS OF (+)-SELENOBIOTIN". [] These synthetic approaches are essential for obtaining sufficient quantities of this compound for further research and potential applications.

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